3,6-Dioxa-1-azabicyclo[5.2.0]nonane chemical structure and properties
3,6-Dioxa-1-azabicyclo[5.2.0]nonane chemical structure and properties
3,6-Dioxa-1-azabicyclo[5.2.0]nonane: A Comprehensive Technical Guide to sp³-Rich Bicyclic Scaffolds in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the shift away from flat, heteroaromatic rings toward conformationally restricted, three-dimensional scaffolds has become a cornerstone of successful drug design. 3,6-Dioxa-1-azabicyclo[5.2.0]nonane (CAS: 197978-00-0) represents a highly specialized, sp³-rich bicyclic system. Comprising a 1,3,6-dioxazepane ring fused to an azetidine ring, this compound serves as an advanced building block for developing highly permeable, target-selective therapeutics.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous analysis of this scaffold's structural chemistry, its role in the "Escape from Flatland" paradigm, and field-proven protocols for its synthesis and in vitro validation.
Structural Chemistry & Conformational Analysis
The architecture of 3,6-Dioxa-1-azabicyclo[5.2.0]nonane is defined by its bicyclic [5.2.0] core. The bridgehead nitrogen (position 1) and carbon (position 7) fuse a 7-membered dioxazepane ring with a 4-membered azetidine ring.
Causality in Design: The incorporation of the azetidine ring introduces significant ring strain, which "locks" the flexible 7-membered dioxazepane ring into a specific, rigidified conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, often translating to higher binding affinities compared to acyclic or monocyclic analogs. Furthermore, the two oxygen atoms (positions 3 and 6) act as potent hydrogen-bond acceptors, enabling precise interactions with kinase hinge regions or CNS receptor pockets.
Table 1: Physicochemical Profiling of the Scaffold
Data is summarized to highlight the scaffold's baseline suitability for lead optimization.
| Property | Value | Rationale / Implication for Drug Design |
| Molecular Formula | C₆H₁₁NO₂ | Highly atom-efficient core, leaving ample room for functionalization. |
| Molecular Weight | 129.16 g/mol | Low MW ensures derivatives remain well within Lipinski's Rule of 5. |
| Fraction sp³ (Fsp³) | 1.00 | Maximum three-dimensionality; avoids flat, poorly soluble chemotypes. |
| Topological PSA (tPSA) | ~21.3 Ų | Excellent baseline for blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 3 | Favorable for passive permeability and target interaction. |
The "Escape from Flatland" Paradigm
The pharmaceutical industry historically relied heavily on Suzuki-Miyaura cross-coupling, leading to libraries dominated by flat, biaryl compounds. In 2009, Lovering et al. published the seminal "Escape from Flatland" theory [1], demonstrating that clinical success rates correlate strongly with molecular complexity, specifically the fraction of sp³-hybridized carbons (Fsp³).
3,6-Dioxa-1-azabicyclo[5.2.0]nonane embodies this philosophy. By utilizing this scaffold, medicinal chemists can achieve:
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Enhanced Aqueous Solubility: The disruption of planar stacking prevents the formation of highly stable, insoluble crystal lattices.
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Reduced Promiscuity: The 3D geometry ensures the molecule only fits into specific binding pockets, reducing off-target toxicity (e.g., hERG channel blockade, which is notoriously triggered by flat, lipophilic amines).
Synthetic Methodologies
Synthesizing highly strained bicyclic systems requires precise control over reaction kinetics and thermodynamics. The formation of the[5.2.0] system is most efficiently achieved via the intramolecular cyclization of a pre-formed 1,3,6-dioxazepane derivative.
Protocol 1: Synthesis of the Bicyclic Core via Intramolecular Sₙ2
This protocol utilizes a self-validating leaving-group strategy to overcome the activation energy required for azetidine ring formation.
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Precursor Activation: Begin with a 1,3,6-dioxazepane derivative bearing a pendant 2-hydroxyethyl group on the nitrogen. Treat the intermediate with p -Toluenesulfonyl chloride (TsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0 °C.
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Causality: The tosylate is a superior leaving group compared to halides for this specific cyclization, as it minimizes competing elimination reactions.
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Solvent Exchange & Basification: Concentrate the organic layer and redissolve the crude tosylate in a polar aprotic solvent (e.g., Acetonitrile or DMF). Add a sterically hindered base, such as N,N -Diisopropylethylamine (DIPEA).
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Thermal Cyclization: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 12–16 hours.
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Causality: The thermal energy is strictly required to overcome the ~26 kcal/mol ring strain inherent in azetidine formation. The polar aprotic solvent stabilizes the transition state of the intramolecular Sₙ2 displacement.
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Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the tosylate mass ( M+199 ) and the appearance of the target mass ( m/z 130.1 for [M+H]+ ) confirms cyclization. If elimination occurs, an acyclic alkene byproduct will be detected, indicating the need to lower the temperature or change the base.
Figure 1: Stepwise synthetic workflow for the generation of the bicyclic scaffold.
Experimental Protocols for Scaffold Validation
Once the scaffold is synthesized and functionalized, it must be empirically validated for its ADME (Absorption, Distribution, Metabolism, and Excretion) advantages.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
To validate the passive permeability advantage of the Fsp³-rich scaffold before advancing to expensive cell-based assays (like Caco-2), a PAMPA is strictly recommended.
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Preparation of Lipid Membrane: Coat the porous filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.
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Causality: This artificial lipid bilayer mimics the lipophilic environment of the gastrointestinal tract or the BBB, depending on the specific lipid mixture used.
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Compound Loading: Dilute the functionalized 3,6-Dioxa-1-azabicyclo[5.2.0]nonane derivative to 10 µM in PBS (pH 7.4) and add to the donor compartment.
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Incubation: Assemble the donor plate over an acceptor plate filled with fresh PBS. Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).
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Quantification & Self-Validation: Analyze both compartments via LC-MS/MS.
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Self-Validating Control: You must run Atenolol (low permeability, Papp<1×10−6 cm/s) and Propranolol (high permeability, Papp>15×10−6 cm/s) concurrently. If the controls fail to hit these benchmarks, the lipid membrane integrity is compromised, and the assay must be discarded and repeated.
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Figure 2: Pharmacological screening cascade for evaluating Fsp³-rich derivatives.
Application in Drug Design (CNS and Kinase Targets)
The unique geometry of the 3,6-Dioxa-1-azabicyclo[5.2.0]nonane system makes it an exceptional bioisostere for traditional morpholine or piperazine rings [2].
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In Kinase Inhibitors: Morpholine rings are frequently used to solubilize kinase inhibitors and interact with the solvent-exposed region of the ATP-binding site. Substituting a flat morpholine with this bicyclic system projects the oxygen atoms into new vectors, potentially picking up novel hydrogen bonds with the kinase hinge region while drastically improving the compound's metabolic stability against cytochrome P450 (CYP) oxidation.
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In CNS Therapeutics: The low molecular weight and high Fsp³ character drive excellent BBB penetration. The basic nitrogen can be tuned (via adjacent electron-withdrawing groups) to achieve an optimal pKa of ~7.5 to 8.5, ensuring the molecule is partially unionized at physiological pH for membrane traversal, yet ionized enough to interact with aminergic GPCRs in the brain.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
